![molecular formula C25H23N3O4S2 B12150359 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12150359.png)
4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolidinone structure, followed by the introduction of the pyrazole and butanoic acid moieties. Common reagents used in these reactions include thiosemicarbazide, aromatic aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with thiazolidinone structures often exhibit antioxidant activity. The presence of multiple functional groups in 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid may enhance its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its unique structure allows it to interact with microbial cell membranes or specific enzymes, potentially inhibiting their growth. Further research is needed to quantify its efficacy against various pathogens.
Anti-inflammatory Effects
The compound's thiazolidinone core has been associated with anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, making it a candidate for treating inflammatory diseases.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant properties of various thiazolidinone derivatives, including 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenylyl]-methylidene}-4-oxo-2-thioxo -1,3-thiazolidin -3-y]butanoic acid. The findings indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
In vitro testing against a panel of bacterial strains demonstrated that the compound exhibited moderate antimicrobial activity. Further investigations are warranted to explore its potential as an antimicrobial agent in clinical settings.
Case Study 3: Anti-inflammatory Mechanisms
Research conducted on animal models showed that administration of the compound resulted in reduced levels of inflammatory markers. This suggests its potential use in managing conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
What sets 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity
Biological Activity
The compound 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines elements of thiazolidinones and pyrazoles, which are known for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C25H23N3O4S2 |
Molecular Weight | 493.6 g/mol |
IUPAC Name | (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid |
CAS Number | 955899-71-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may function as an enzyme inhibitor , particularly targeting cyclooxygenase (COX) enzymes involved in inflammatory processes. The interaction with these enzymes is crucial for modulating inflammatory responses and may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a COX-II inhibitor . In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory effects on COX-II activity, with IC50 values ranging from 0.52 μM to 22.25 μM depending on structural modifications. For example, a related compound showed an IC50 of 0.011 μM , indicating a strong selectivity and potency against COX-II compared to traditional NSAIDs like Celecoxib .
Antimicrobial Properties
The thiazolidinone core structure has been associated with antimicrobial activity against various bacterial strains. Preliminary studies suggest that the compound exhibits broad-spectrum antimicrobial effects, although specific mechanisms remain to be fully elucidated. The presence of the pyrazole ring may enhance its interaction with microbial targets, leading to effective inhibition of growth.
Anticancer Potential
Investigations into the anticancer properties of this compound reveal promising results. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signal transduction pathways related to cell survival and proliferation. For instance, studies indicate that the compound can inhibit the proliferation of leukemia cells at low concentrations (around 0.3 µM ) by affecting key oncogenic signaling pathways .
Case Studies
- Study on COX-II Inhibition : A recent study evaluated various pyrazole derivatives for their ability to inhibit COX-II activity. The compound was found to have a significant inhibitory effect compared to standard treatments, suggesting its potential as a safer alternative with reduced side effects .
- Antimicrobial Activity Assessment : In a controlled trial assessing antimicrobial efficacy, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential for development into new antimicrobial agents .
- Anticancer Research : A series of experiments conducted on human leukemia cell lines revealed that the compound effectively reduced cell viability through apoptosis induction mechanisms, highlighting its role as a potential chemotherapeutic agent .
Properties
Molecular Formula |
C25H23N3O4S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C25H23N3O4S2/c1-16-13-19(32-2)10-11-20(16)23-17(15-28(26-23)18-7-4-3-5-8-18)14-21-24(31)27(25(33)34-21)12-6-9-22(29)30/h3-5,7-8,10-11,13-15H,6,9,12H2,1-2H3,(H,29,30)/b21-14- |
InChI Key |
WLSDOYLEBMRCGH-STZFKDTASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.